

# Independent Verification of SC912 Research Findings: A Comparative Guide

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## Compound of Interest

Compound Name: SC912

Cat. No.: B12364552

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This guide provides an objective comparison of the published research findings on **SC912**, a novel inhibitor of the androgen receptor (AR), with a focus on its activity against the AR-V7 splice variant implicated in castration-resistant prostate cancer (CRPC). The information is compiled from publicly available research to facilitate independent verification and further investigation.

## Executive Summary

**SC912** is a small molecule that has been identified as an inhibitor of the androgen receptor N-terminal domain (AR-NTD).[1][2][3][4][5] This mechanism allows it to bind to both full-length AR and its splice variants, notably AR-V7, which lacks the ligand-binding domain targeted by current therapies like enzalutamide.[1][2][3][5] By targeting the AR-NTD, **SC912** disrupts AR-V7's transcriptional activity, impairs its nuclear localization and binding to DNA.[1][2][3][5] In preclinical studies, **SC912** has been shown to suppress proliferation, induce cell-cycle arrest, and promote apoptosis in cancer cells expressing AR-V7.[1][2][3][5] Furthermore, in animal models, **SC912** has demonstrated the ability to reduce tumor growth.[1][2][3][5]

## Data Presentation

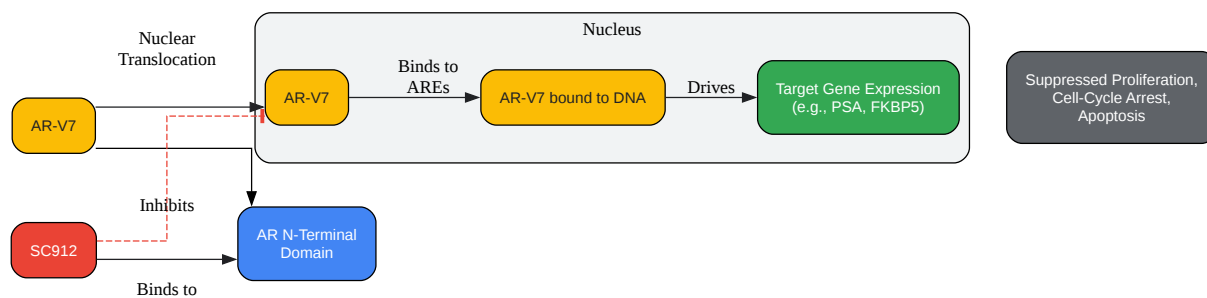
The following table summarizes the available quantitative data on the in vitro activity of **SC912**.

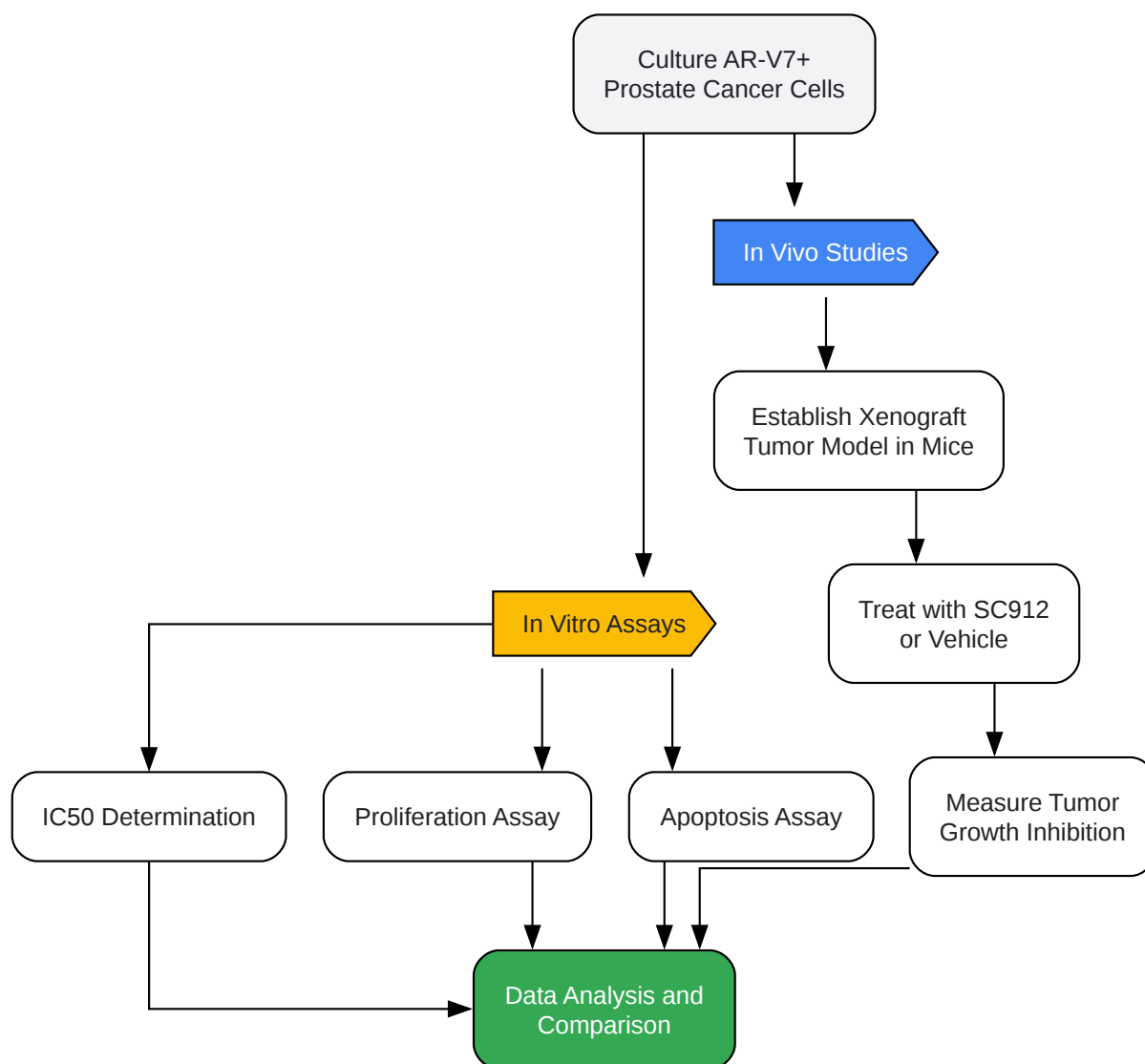
Compound	Target	Assay Type	IC50 (μM)	Cell Line(s)	Reference
SC912	AR-V7	Not Specified	0.36	Not Specified	[6]

Note: Detailed quantitative comparisons with other AR inhibitors from the primary literature were not available in the public domain at the time of this review. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

## Signaling Pathway and Mechanism of Action

**SC912** acts by directly binding to the N-terminal domain of the androgen receptor. This interaction is crucial as it allows the inhibitor to be effective against both the full-length androgen receptor and the AR-V7 splice variant. The AR-V7 variant is a key driver of resistance to castration-resistant prostate cancer therapies because it is constitutively active and lacks the ligand-binding domain that drugs like enzalutamide target. By inhibiting the N-terminal domain, **SC912** prevents the necessary conformational changes and protein-protein interactions required for the transcriptional activity of both AR forms. This leads to a downstream suppression of genes that drive tumor growth and survival.





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